Product packaging for 3-sec-Butoxy-9H-beta-carboline(Cat. No.:)

3-sec-Butoxy-9H-beta-carboline

Cat. No.: B10843177
M. Wt: 240.30 g/mol
InChI Key: JKWXAXMOLXCXJS-UHFFFAOYSA-N
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Description

3-sec-Butoxy-9H-beta-carboline is a synthetic derivative of the beta-carboline alkaloid family, a group of tricyclic compounds based on a 9H-pyrido[3,4-b]indole structure . Beta-carbolines are a significant area of scientific investigation due to their diverse and potent biological activities . Research into structurally related compounds has demonstrated that substitutions on the core beta-carboline scaffold, particularly at positions such as the 3-carbon, can profoundly influence physicochemical properties and biological interactions . This makes 3-substituted derivatives like this compound valuable tools for probing structure-activity relationships (SAR). The sec-butoxy side chain at the 3-position is expected to modulate the compound's properties, potentially impacting its solubility and binding affinity in biological assays. Researchers are exploring this and similar beta-carboline derivatives for their potential in several areas. A primary focus is on anticancer applications, as many beta-carbolines exhibit outstanding antitumor activities by interacting with DNA and inhibiting enzymes like topoisomerase I . Furthermore, beta-carboline alkaloids and their synthetic analogs have shown promising anti-infective properties, including significant antileishmanial activity against the promastigote and amastigote forms of Leishmania parasites , as well as fungicidal activity against various plant pathogens . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, nor for any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O B10843177 3-sec-Butoxy-9H-beta-carboline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-butan-2-yloxy-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H16N2O/c1-3-10(2)18-15-8-12-11-6-4-5-7-13(11)17-14(12)9-16-15/h4-10,17H,3H2,1-2H3

InChI Key

JKWXAXMOLXCXJS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Strategies for the Chemical Synthesis of 3-sec-Butoxy-9H-beta-carboline and Related Analogs

The synthesis of this compound can be approached through several strategic pathways, primarily involving either the construction of the β-carboline skeleton with the desired substituent already incorporated into a precursor or the late-stage functionalization of a pre-formed β-carboline ring.

Key strategies for synthesizing 3-alkoxy-β-carboline analogs include:

Palladium-catalyzed Heck Cyclization: A two-step route has been developed for the synthesis of 3-alkoxy-β-carbolines. nih.gov This method involves an initial palladium-catalyzed coupling of a bromopyridine with an appropriate aniline (B41778) derivative, followed by an intramolecular Heck cyclization to form the β-carboline ring. This has been successfully applied to produce 3-methoxy- and 3-butoxy-9H-pyrido[3,4-b]indole. nih.gov

Esterification of β-Carboline-3-carboxylic Acid: A common and versatile method involves the esterification of β-carboline-3-carboxylic acid with the desired alcohol. nih.gov The reaction can be mediated by reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent reaction with an alcohol, like sec-butanol, in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

Diazotization of 3-Amino-β-carboline: 3-Alkoxy-β-carbolines can be prepared from 3-amino-β-carboline. acs.org This process involves the diazotization of the amino group, typically with a nitrite (B80452) source under acidic conditions, followed by reaction with an alcohol nucleophile. This method has been used to prepare various 3-alkoxy derivatives. acs.org

A comparison of these synthetic routes is presented in Table 1.

Strategy Starting Materials Key Reagents Description Reference(s)
Heck Cyclization3-Bromo-4-chloropyridine, Alkoxy-substituted anilinesPd(OAc)₂, (t-Bu)₃P HBF₄, K₂CO₃Two-step process involving initial diarylamine formation followed by intramolecular palladium-catalyzed cyclization. nih.gov
Esterificationβ-Carboline-3-carboxylic acid, sec-Butanol1,1'-Carbonyldiimidazole (CDI), DBUActivation of the carboxylic acid with CDI followed by ester formation with the alcohol. nih.gov
Diazotization3-Amino-β-carboline, sec-Butanolt-BuONO, HBF₄ or other acid/nitrite sourceFormation of a diazonium salt from the amine, which is then displaced by the alcohol. acs.orguts.edu.au

Table 1: Comparative overview of synthetic strategies for 3-alkoxy-β-carboline analogs.

Precursor Chemistry and Reaction Pathways for Beta-Carboline Ring System Formation

The formation of the core β-carboline ring system is most classically achieved through the Pictet-Spengler and Bischler-Napieralski reactions. These methods remain staples in organic synthesis for constructing this heterocyclic framework. ljmu.ac.uknih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (specifically a tryptamine (B22526) derivative) with an aldehyde or ketone under acidic conditions. mdpi.comrsc.org The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution (cyclization) to yield a 1,2,3,4-tetrahydro-β-carboline (THBC). rsc.org The resulting THBC can then be oxidized to the fully aromatic β-carboline. ljmu.ac.uknih.gov A variety of Brønsted and Lewis acids can be used to catalyze the reaction. rsc.org The choice of precursors allows for diverse substitutions on the final molecule. nih.gov

Bischler-Napieralski Reaction: This method provides an alternative route to the β-carboline skeleton. It involves the intramolecular cyclodehydration of an N-acylated tryptamine derivative. nih.govorganic-chemistry.org Dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) are employed to promote the cyclization, which typically yields a 3,4-dihydro-β-carboline (DHBC). nih.govorganic-chemistry.org Similar to the Pictet-Spengler product, this intermediate requires a subsequent oxidation step to afford the aromatic β-carboline. ljmu.ac.uknih.gov

Table 2 highlights key precursors for these foundational reactions.

Reaction Tryptamine-based Precursor Carbonyl-based Precursor / Acylating Agent Intermediate Reference(s)
Pictet-SpenglerTryptamine, L-Tryptophan, 5-MethoxytryptamineFormaldehyde, Acetaldehyde, Glyoxylic acidTetrahydro-β-carboline (THBC) nih.govmdpi.comrsc.org
Bischler-NapieralskiTryptamineAcyl chlorides, Carboxylic acids (to form amide)Dihydro-β-carboline (DHBC) ljmu.ac.uknih.govbeilstein-journals.org

Table 2: Key precursor classes for the formation of the β-carboline ring system.

Introduction of the sec-Butoxy Moiety: Synthetic Approaches and Stereochemical Considerations

The introduction of the sec-butoxy group at the C3 position is a critical step in the synthesis of the title compound. This can be achieved either by incorporating the group into a precursor before cyclization or by attaching it to a pre-formed β-carboline nucleus.

Synthetic Approaches:

Esterification: As mentioned in section 2.1, the most direct route to this compound (as a carboxylate ester analog) would be the esterification of β-carboline-3-carboxylic acid with sec-butanol. nih.gov

Williamson Ether Synthesis: If the target were a 3-(sec-butoxy) ether, one would start from 3-hydroxy-β-carboline. This precursor could be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which would then act as a nucleophile to displace a leaving group from a sec-butyl halide (e.g., 2-bromobutane).

Nucleophilic Aromatic Substitution: Starting from a β-carboline with a suitable leaving group at the C3 position (e.g., a halogen), a nucleophilic substitution reaction with sodium sec-butoxide (B8327801) could be envisioned, although such reactions on electron-rich heterocycles can be challenging.

Stereochemical Considerations: A crucial aspect of the sec-butoxy group is that it contains a chiral center at the second carbon atom of the butyl chain. Consequently, sec-butanol exists as a pair of enantiomers: (R)-(-)-sec-butanol and (S)-(+)-sec-butanol.

When sec-butanol is used as a racemic mixture in the synthesis, the final product, this compound, will also be a racemic mixture of two diastereomers (if the carboline itself is chiral) or two enantiomers (if the carboline is achiral). Unless an asymmetric synthesis or a chiral resolution step is employed, the product will consist of both (R)- and (S)-isomers originating from the sec-butoxy moiety. vulcanchem.com The specific spatial arrangement of atoms that arises from such stereoisomerism is defined by established nomenclature rules. iupac.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Probes

To explore the biological potential of β-carbolines, chemists systematically modify their structure and evaluate the resulting changes in activity. These structure-activity relationship (SAR) studies are essential for designing compounds with improved potency and selectivity. For the β-carboline scaffold, derivatization is commonly explored at positions C1, C3, N2 (pyridine nitrogen), and N9 (indole nitrogen). nih.govmdpi.comsciensage.info

C1 Position: Introducing substituents at the C1 position can significantly impact biological activity. For example, the addition of various aryl or heterocyclic groups has been explored to enhance antitumor properties. mdpi.com

C3 Position: The C3 position is a key site for modification. Studies on 3-alkoxycarbonyl-β-carbolines have shown that the size and nature of the alkoxy group are critical for affinity at benzodiazepine (B76468) receptors. nih.gov Altering the chain length and branching (e.g., from ethoxy to tert-butoxy) directly influences binding potency and selectivity for different receptor subtypes. nih.gov

N9 Position: The indole (B1671886) nitrogen at position 9 can be alkylated or acylated. The introduction of short alkyl chains or benzyl (B1604629) groups at N9 has been shown to enhance DNA binding affinity and antitumor activity in certain derivatives. mdpi.com

C6 Position: The benzene (B151609) ring portion of the scaffold can also be modified. For instance, introducing large substituents at the C6 position is generally well-tolerated and has been used to probe interactions with the extracellular domains of receptors. nih.gov

The findings from SAR studies provide a roadmap for designing new probes and therapeutic candidates, as summarized in Table 3.

Position Type of Substituent Observed Impact on Biological Activity Reference(s)
C1Aryl, Heterocyclic groupsCan enhance antitumor activity. mdpi.com
C3Alkoxycarbonyl, CarboxamideSize and lipophilicity of the substituent are critical for affinity and selectivity at benzodiazepine receptors. nih.gov
N9Small alkyl, Benzyl groupsCan increase DNA-binding affinity and antitumor potency. mdpi.com
C6Acetylenyl, Phenyl, Large groupsGenerally well-tolerated; can be used to probe receptor space without losing core binding interactions. nih.gov

Table 3: Summary of key structure-activity relationship findings for β-carboline derivatives.

Molecular Pharmacology and Receptor Interaction Profiling

Investigation of Gamma-Aminobutyric Acid Type A (GABA_A) Receptor Modulation

The GABA_A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the brain. nih.govwikipedia.org Its endogenous ligand is GABA, and its activity can be modulated by various compounds at several distinct allosteric sites. wikipedia.org

Beta-carbolines are recognized as allosteric modulators of the GABA_A receptor's chloride ion channel. nih.govnih.gov They primarily exert their effects by binding to the benzodiazepine (B76468) (BZD) receptor site, an allosteric site distinct from the GABA binding site. nih.govscirp.org The binding of a ligand to this site can alter the receptor's conformation, thereby modulating the flow of chloride ions in response to GABA. nih.gov

This modulation can be categorized as:

Positive Allosteric Modulation (Agonism): The ligand enhances the effect of GABA, increasing chloride conductance. nih.gov

Negative Allosteric Modulation (Inverse Agonism): The ligand reduces the effect of GABA, inhibiting chloride conductance. nih.gov

Neutral Allosteric Modulation (Antagonism): The ligand binds to the site but has no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists. nih.gov

Research has also indicated that the modulatory actions of some beta-carbolines may be more complex, potentially involving interactions with other modulatory sites on the GABA_A receptor complex, such as the loreclezole (B39811) binding site, in addition to the classic benzodiazepine site. nih.gov This suggests that compounds can interact with more than one modulatory site, leading to intricate pharmacological profiles. nih.gov

The functional consequence of a beta-carboline binding to the GABA_A receptor is a change in the frequency or duration of chloride channel opening, which in turn alters the inhibitory tone of the neuron. Many beta-carboline derivatives act as inverse agonists at the benzodiazepine receptor site. ontosight.aioatext.com This action reduces GABA-stimulated chloride influx, which can lead to effects such as increased excitability. ontosight.ainih.gov However, other beta-carbolines have been shown to act as positive allosteric modulators, enhancing the receptor's response to GABA. nih.gov The specific functional effect of 3-sec-Butoxy-9H-beta-carboline would be determined by its intrinsic efficacy at the receptor, a property dictated by its unique chemical structure.

Characterization of Ligand-Gated Chloride Channel Allosteric Modulation

Quantitative Ligand Binding Studies at the Benzodiazepine Receptor Site

Binding assays are crucial for quantifying the interaction between a ligand and its receptor target. These studies determine a compound's affinity, which is a measure of how tightly it binds to the receptor.

The affinity of a compound for a receptor is often expressed as the IC50 value, which represents the concentration of the ligand required to inhibit 50% of a specific binding process. For this compound, binding studies at the benzodiazepine receptor have been conducted to determine its affinity.

CompoundReceptor SiteAffinity (IC50)Reference
This compoundBenzodiazepine Receptor471 nM idrblab.net

GABA_A receptors are not a single entity but a family of receptor subtypes assembled from a variety of subunits (e.g., α, β, γ). cardiff.ac.uk The subunit composition determines the pharmacological properties of the receptor. The benzodiazepine binding site is located at the interface between an α and a γ subunit. wikipedia.orgnih.gov Ligand selectivity for different α subunits is of particular interest as it is linked to distinct physiological effects. cardiff.ac.uk

GABA_A SubtypeAssociated Pharmacological EffectsReference
α1-containingSedation, ataxia, amnesia wikipedia.orgcardiff.ac.uk
α2/α3-containingAnxiolytic effects wikipedia.orgcardiff.ac.uk
α5-containingModulation of learning and memory cardiff.ac.uk

The development of subtype-selective beta-carbolines is an active area of research, with the goal of creating compounds with more targeted therapeutic profiles. unc.edu While the specific binding affinities of this compound for individual GABA_A receptor subtypes have not been detailed in the available literature, such analysis would be a critical step in characterizing its precise pharmacological profile.

Determination of Binding Affinities (e.g., IC50 values)

Exploration of Cross-Reactivity with Other Neurotransmitter Receptors (e.g., Histamine (B1213489) Receptor)

To fully understand a compound's pharmacological profile, it is essential to investigate its potential for interacting with other neurotransmitter receptors. Such cross-reactivity can lead to off-target effects or reveal novel therapeutic applications. In the case of the beta-carboline structural class, some related amine compounds have been described as ligands for histamine H3 receptors, suggesting a potential for this scaffold to interact with receptor systems beyond the GABA_A complex. google.com A comprehensive screening of this compound against a panel of different neurotransmitter receptors would be necessary to fully assess its selectivity.

Structure Activity Relationship Sar Elucidation

Identification of Key Structural Features for GABAA Receptor Binding and Efficacy

The interaction of beta-carbolines with the GABAA receptor is governed by several key structural features. The planar, tricyclic beta-carboline ring system serves as the fundamental scaffold for insertion into the benzodiazepine (B76468) binding site located at the interface between the α and γ subunits of the GABAA receptor. core.ac.ukacs.org

Key interaction points identified through pharmacophore modeling include:

A Lipophilic Pocket (L1) : This region accommodates the substituent at the C3 position of the beta-carboline ring. The nature and size of this group are critical determinants of binding affinity and efficacy. nih.govunc.edu

A Hydrogen Bonding Site (H1) : The nitrogen atom at position N(2) of the beta-carboline core is believed to act as a hydrogen bond acceptor, interacting with the receptor. nih.govunc.edu

An Extracellular Domain (LDi) : This region interacts with substituents at the C6 position, and modifications here can influence subtype selectivity. nih.gov

Furthermore, research has shown that some beta-carbolines can modulate GABAA receptors not only through the benzodiazepine site but also via a low-affinity site known as the loreclezole (B39811) binding site, which is dependent on the specific β subunit variant of the receptor. nih.gov This dual interaction can contribute to a complex pharmacological profile. nih.gov

Impact of the sec-Butoxy Substituent on Receptor Recognition and Pharmacological Profile

The substituent at the C3 position plays a pivotal role in defining the pharmacological properties of beta-carbolines. For 3-sec-Butoxy-9H-beta-carboline, the sec-butoxy group is the key feature occupying the lipophilic L1 pocket of the benzodiazepine binding site. nih.govunc.edu

The size, shape, and lipophilicity of this alkoxy group are crucial. The branched nature of the sec-butoxy group, compared to a linear butoxy or a smaller propoxy group, creates a specific steric interaction within the binding pocket. nih.govontosight.ai This interaction directly influences binding affinity. For instance, studies on a series of 3-alkoxy-beta-carbolines demonstrate that variations in the alkyl chain can shift the compound's profile from an antagonist to a partial inverse agonist. The specific stereochemistry of the sec-butoxy group can also be a factor in the precise fit and interaction with the receptor. A close analog, 3-propoxy-β-carboline (3-PBC), has been identified as a mixed agonist-antagonist with binding selectivity for the α1 receptor subtype. nih.gov The slightly larger and differently shaped sec-butoxy group in the target compound would be expected to fine-tune this receptor interaction and selectivity profile.

Systematic Analysis of Substitutions on the Beta-Carboline Core Structure

Systematic modifications at various positions on the beta-carboline nucleus have provided a comprehensive understanding of its SAR. nih.govresearchgate.net Beyond the critical C3 position, substitutions at C1, C6, and N9 have been shown to modulate activity significantly. researchgate.netresearchgate.net

Position 3 : As discussed, this position is crucial for affinity. A wide range of ester and ether groups have been explored. Generally, ester-containing beta-carbolines like β-CCE show high affinity, while ether-linked substituents like the sec-butoxy group also confer significant affinity. nih.govnih.gov The IC50 value for this compound has been reported as 471 nM. idrblab.net

Position 6 : Large substituents at this position are generally well-tolerated and project into the LDi region of the receptor. nih.gov This has been exploited to enhance selectivity, particularly for the α1 subtype. For example, the introduction of an acetylenyl group at C6 in a β-carboline-3-carboxylate t-butyl ester (βCCt) scaffold resulted in WYS8, a potent and α1-selective ligand. nih.govunc.edu

Position 9 : The indole (B1671886) nitrogen (N9) can be substituted to influence properties. For instance, N9-alkylation has been shown to improve the antifungal activity of certain beta-carboline derivatives, suggesting this position can be modified without losing interaction at other biological targets. science.gov

Position 1 : Substitution at C1, as seen in the natural alkaloid harmine (B1663883) (a 1-methyl-7-methoxy-beta-carboline), generally results in a lower affinity for the benzodiazepine receptor compared to C3-substituted analogs. nih.gov

The following table summarizes the impact of substitutions at various positions on the beta-carboline core based on published research findings.

PositionType of SubstituentGeneral Impact on GABA_A Receptor Binding/EfficacyExample Compound(s)Reference(s)
3 Alkoxy/Ester groupsCritical for affinity; occupies lipophilic pocket (L1). Modulates efficacy (antagonist to inverse agonist).This compound, 3-propoxy-β-carboline (3-PBC), β-CCE nih.gov, nih.gov, idrblab.net
6 Acetylenyl, Aryl, etc.Well-tolerated; projects into extracellular domain (LDi). Can enhance α1 subtype selectivity.WYS8 nih.gov, unc.edu
9 Alkyl groupsCan be modified; may influence other biological activities and pharmacokinetic properties.N/A (General finding) science.gov, researchgate.net
1 Methyl groupGenerally leads to lower affinity compared to C3-substituted analogues.Harmine nih.gov
2 N/AActs as a hydrogen bond acceptor (H1 site).N/A (General finding) nih.gov, unc.edu

Computational Approaches to SAR Studies

Computational chemistry has become an indispensable tool for rationalizing the SAR of beta-carbolines and for designing new ligands with desired properties. asianpubs.org

Molecular docking simulations are used to predict the binding pose of ligands like this compound within the benzodiazepine binding site of GABAA receptor homology models. These models confirm that the beta-carboline scaffold fits into the pocket between the α and γ subunits. core.ac.uknih.gov Docking studies illustrate how the C3-substituent, such as the sec-butoxy group, occupies the lipophilic L1 pocket and how the N2 nitrogen aligns to form a hydrogen bond. nih.govunc.edu These simulations are crucial for visualizing and understanding the specific molecular interactions that underpin binding affinity and for comparing how different substituents might alter these interactions. acs.org

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net For beta-carbolines, QSAR models have been developed to predict GABAA receptor binding affinity. asianpubs.org These models use various physicochemical descriptors, such as electronic properties (e.g., HOMO-LUMO energy gap, also known as the stability index) and steric parameters, to quantify the structural features of the molecules. asianpubs.org A key finding from these studies is that there is often an inverse relationship between the HOMO-LUMO gap and biological activity; a smaller gap implies higher reactivity and potentially greater activity. asianpubs.org QSAR models have shown high predictive power, with R² values often exceeding 0.8, indicating a strong correlation between the selected descriptors and the experimental binding data. researchgate.net

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to beta-carbolines to create predictive binding models. nih.govidrblab.net CoMFA generates 3D maps that visualize where steric (shape) and electrostatic (charge) fields of a molecule favorably or unfavorably influence binding affinity.

A predictive 3D-QSAR pharmacophore/receptor model for beta-carboline inverse agonists and antagonists was developed using CoMFA. nih.gov This model confirmed that substituents at the C3 position have a conserved stereo interaction within the L1 lipophilic pocket. unc.edu Such models are powerful because they not only predict the affinity of new, unsynthesized compounds but also provide a visual and quantitative guide for designing new molecules with enhanced potency and selectivity. nih.gov

In Vitro Pharmacological Characterization

Cellular and Subcellular Assays for GABA_A Receptor Function

The functional activity of beta-carbolines is commonly assessed using cellular systems that express specific subtypes of the GABA_A receptor. These assays are critical for determining whether a compound acts as a positive allosteric modulator (agonist), a negative allosteric modulator (inverse agonist), or a neutral antagonist.

Standard methodologies involve the use of cell lines, such as Human Embryonic Kidney 293 (HEK293) cells or mouse fibroblast L(tk-) cells, which are transiently or stably transfected with cDNAs encoding various GABA_A receptor subunits (e.g., α, β, γ) nih.govmeduniwien.ac.at. Another widely used system is the Xenopus laevis oocyte expression system, where injection of subunit-specific mRNAs leads to the formation of functional receptor-channel complexes on the oocyte membrane nih.govannualreviews.orgmeduniwien.ac.at.

In these systems, the functional effect of a compound like 3-sec-Butoxy-9H-beta-carboline is measured by its ability to modulate the chloride current induced by the application of gamma-aminobutyric acid (GABA). For example, inverse agonists such as methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) have been shown to reduce the GABA-elicited chloride flux in oocytes expressing various receptor subtypes, including α1β3γ2, α2β3γ2, and α5β3γ2 meduniwien.ac.at. Conversely, some beta-carbolines, like n-butyl-β-carboline-3-carboxylate (β-CCB), can potentiate the GABA response in specific cell types, such as oligodendrocytes, while having no significant effect on neuronal receptors nih.govfrontiersin.org. Other compounds, like β-carboline-3-carboxylate-t-butyl ester (βCCt), have demonstrated near-neutral antagonist activity at multiple receptor subtypes in oocyte studies nih.gov.

While specific data on the functional efficacy of this compound in these cellular assays is not prominently available in the reviewed literature, its characterization would follow these established protocols to determine its profile as an agonist, inverse agonist, or antagonist at various GABA_A receptor subunit combinations.

Table 1: Illustrative Functional Activity of Representative Beta-Carbolines at GABA_A Receptors
CompoundAssay SystemReceptor Subtype(s)Observed Functional EffectReference
DMCMXenopus Oocytesα1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2Inverse Agonist (reduces GABA-induced current) meduniwien.ac.at
β-CCBOligodendrocyte Precursor Cells (OPCs)Endogenous GABA_APositive Modulator (potentiates GABA response) nih.gov
βCCtXenopus Oocytesα1β3γ2, α2β3γ2, α3β3γ2, etc.Near-Neutral Antagonist nih.gov
FG 7142Mouse Cerebral CortexEndogenous GABA_AInverse Agonist (anxiogenic agent)

Electrophysiological Recordings of Ion Channel Currents

Electrophysiological techniques, particularly two-electrode voltage clamp (TEVC) for Xenopus oocytes and patch-clamp for cultured neurons or transfected cell lines, provide detailed insights into how ligands modulate the biophysical properties of the GABA_A ion channel meduniwien.ac.atumich.edu. These methods measure the flow of ions across the cell membrane in response to neurotransmitter and modulator application.

Studies on beta-carbolines have revealed that their modulatory effects are often achieved by altering the frequency of channel opening rather than the duration of each opening or the channel's conductance. For instance, single-channel patch-clamp recordings from mouse spinal neurons demonstrated that the inverse agonist DMCM decreased the frequency of GABA_A receptor channel openings without affecting the mean open or burst durations nih.gov. This is the opposite mechanism to benzodiazepine (B76468) agonists like diazepam, which increase the channel opening frequency umich.edunih.gov.

While specific electrophysiological data for this compound is not detailed in the available literature, its characterization would involve applying it to cells expressing GABA_A receptors and measuring its effect on GABA-evoked currents. Such experiments would determine its potency (EC₅₀ or IC₅₀ for modulation) and efficacy (maximal enhancement or inhibition of the GABA current) at specific receptor subtypes.

Radioligand Displacement Assays for Receptor Occupancy and Competition

Radioligand displacement assays are fundamental in vitro tools used to determine the binding affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound, such as this compound, to compete with and displace a radiolabeled ligand from the receptor. The benzodiazepine site of the GABA_A receptor is commonly probed using radioligands like [³H]flumazenil (Ro 15-1788) or [³H]flunitrazepam annualreviews.orgmeduniwien.ac.at. The results are typically reported as the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Ki).

A study focused on the quantitative structure-activity relationship (QSAR) of 3-substituted beta-carbolines determined the affinity of this compound for the benzodiazepine receptor (BzR) in mouse cerebral cortex membranes. The study found that this beta-branched analog had an IC₅₀ value of 471 nM nih.gov. The research highlighted that branching at the beta-position of the alkoxy chain (as in the sec-butoxy group) resulted in significantly lower affinity compared to gamma-branched derivatives like 3-isobutoxy-9H-beta-carboline (IC₅₀ = 93 nM) nih.gov. This demonstrates that the specific stereochemistry of the substituent at the 3-position is a critical determinant of binding affinity.

Table 2: Benzodiazepine Receptor Binding Affinities of this compound and Related 3-Alkoxy Analogs
CompoundSubstituent at Position 3IC₅₀ (nM)Reference
This compoundsec-Butoxy471 nih.gov
3-Isobutoxy-9H-beta-carbolineIsobutoxy93 nih.gov
3-Isopentoxy-9H-beta-carbolineIsopentoxy104 nih.gov
3-(delta-branched)Isopentoxy-9H-beta-carbolineIsopentoxy (delta-branched)535 nih.gov

Investigation of Receptor Desensitization and Modulation Kinetics

Beyond simple binding and efficacy, the temporal dynamics of receptor modulation are crucial. This includes investigating how a compound affects the rate at which the receptor desensitizes (becomes unresponsive) during prolonged exposure to GABA and the kinetics of the modulator's own binding and unbinding.

The kinetics of beta-carboline binding have been shown to be complex and can be influenced by the presence of other ligands. For example, the dissociation of [³H]methyl beta-carboline-3-carboxylate ([³H]β-CCM) from rat cortical membranes was found to be biphasic, representing high- and low-affinity binding states nih.gov. The rate of this dissociation could be accelerated by GABA and decelerated by GABA antagonists, indicating a kinetic interplay between the agonist and benzodiazepine binding sites nih.gov.

Furthermore, benzodiazepine site modulators can alter the kinetic properties of the GABA_A receptor channel itself. As noted, inverse agonists like DMCM typically reduce the frequency of channel opening, which points to a mechanism involving the modulation of GABA binding affinity or the efficiency of channel gating following binding umich.edunih.gov. While specific studies detailing the effects of this compound on receptor desensitization rates or its own association/dissociation kinetics have not been identified in the reviewed literature, these established principles form the basis for its complete pharmacological profiling. Such studies would elucidate the time-dependent nature of its modulatory action on the GABA_A receptor.

Neuropharmacological Research and Mechanistic Insights

Role in Central Nervous System Inhibitory Neurotransmission

3-sec-Butoxy-9H-beta-carboline is a ligand for the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the brain. idrblab.netidrblab.net The GABA-A receptor is a ligand-gated ion channel that, upon binding with gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The interaction of this compound with this receptor suggests its role as a modulator of this fundamental inhibitory process.

The binding of this compound to the GABA-A receptor has been quantified, with a reported IC50 value of 471 nM. idrblab.net This indicates a significant affinity for the receptor, suggesting that it can effectively compete with endogenous and exogenous ligands at the benzodiazepine (B76468) binding site. The functional consequence of this binding, whether it enhances or reduces the inhibitory effect of GABA, categorizes the compound as a positive allosteric modulator (agonist), a negative allosteric modulator (inverse agonist), or a neutral antagonist. Research on related 3-alkoxy-beta-carbolines suggests that compounds in this class can exhibit a range of effects from partial inverse agonism to agonism, highlighting the nuanced role they play in modulating inhibitory neurotransmission. ebi.ac.uk

Potential as a Pharmacological Tool for Investigating GABAergic System Dynamics

The specific binding characteristics of this compound make it a potentially valuable pharmacological tool for the scientific investigation of the GABAergic system. Its defined structure and affinity allow researchers to probe the structure and function of GABA-A receptors. For instance, by observing the physiological and behavioral effects following the administration of this compound in preclinical models, researchers can infer the roles of specific GABA-A receptor subtypes in various neurological processes.

While specific studies utilizing this compound as a primary research tool are not extensively documented in publicly available literature, the broader class of 3-alkoxy-beta-carbolines has been instrumental in developing models for the binding of ligands to the benzodiazepine receptor. ebi.ac.uk These compounds have helped to delineate the pharmacophore of the receptor, providing insights into the structural requirements for ligand binding and functional activity. The study of such compounds contributes to our understanding of disease states associated with GABAergic dysfunction, such as anxiety disorders, epilepsy, and sleep disorders.

Comparative Analysis with Established GABA_A Receptor Ligands

A comparative analysis of this compound with well-established GABA-A receptor ligands, such as benzodiazepines (e.g., diazepam) and non-benzodiazepine hypnotics or "Z-drugs" (e.g., zolpidem), reveals important distinctions. While benzodiazepines are classic positive allosteric modulators, enhancing the effect of GABA and producing anxiolytic, sedative, and anticonvulsant effects, the functional profile of this compound is not as clearly defined in the available literature.

However, a comparison with other 3-alkoxy-beta-carbolines provides valuable context. For example, 3-ethoxy-beta-carboline (B1211264) has been identified as a potent partial inverse agonist, a profile distinct from the full agonist activity of diazepam. ebi.ac.uk The binding affinities of various 3-alkoxy-beta-carbolines for the benzodiazepine receptor have been determined, as shown in the table below.

CompoundIC50 (nM)
This compound 471 idrblab.net
3-Methoxy-beta-carboline124 ebi.ac.uk
3-Ethoxy-beta-carboline24 ebi.ac.uk
3-Propoxy-beta-carboline11 ebi.ac.uk

This data indicates that the nature of the alkoxy group at the 3-position of the β-carboline ring system significantly influences the binding affinity for the GABA-A receptor. The affinity of this compound is moderate compared to other listed 3-alkoxy derivatives. This variation in affinity across closely related compounds underscores the subtle structure-activity relationships that govern the interaction with the receptor and likely translate to different functional effects.

Elucidation of Downstream Signaling Pathways Mediated by GABA_A Receptor Activation

The activation of GABA-A receptors by an agonist leads to a cascade of downstream events, primarily initiated by the influx of chloride ions. This hyperpolarization of the cell membrane makes it more difficult for excitatory neurotransmitters to trigger an action potential. The modulation of this primary event by compounds like this compound can have widespread effects on neuronal signaling.

The specific downstream signaling pathways affected by this compound have not been explicitly detailed in the available research. However, based on the known function of GABA-A receptors, its activity would influence pathways sensitive to changes in neuronal excitability. These can include the regulation of calcium-dependent signaling cascades, gene expression, and synaptic plasticity. For instance, prolonged changes in inhibitory tone can lead to compensatory changes in the expression of GABA-A receptor subunits or other proteins involved in synaptic transmission. The precise nature of these downstream effects would be contingent on the intrinsic activity of this compound as an agonist, inverse agonist, or antagonist at the GABA-A receptor. Further research is required to elucidate the specific intracellular signaling consequences of its interaction with the GABAergic system.

Advanced Research Methodologies and Data Integration

Application of Advanced Spectroscopic Techniques for Ligand-Receptor Complex Characterization

Advanced spectroscopic methods are indispensable for characterizing the interaction between beta-carbolines, such as 3-sec-Butoxy-9H-beta-carboline, and their receptor targets. While specific studies on the 3-sec-butoxy derivative are not extensively detailed in publicly available literature, the principles applied to other beta-carbolines are directly relevant.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional and two-dimensional techniques like COSY, TOCSY, HSQC, and HMBC, is fundamental in confirming the structure of synthesized beta-carbolines and in studying their binding to receptors. acs.org For instance, NMR has been used to analyze the structure of 1,3-disubstituted-1,2,3,4-tetrahydro-β-carbolines. acs.org Furthermore, thermodynamic parameters of beta-carboline binding to benzodiazepine (B76468) receptors have been determined using radioligand binding assays at various temperatures, providing insights into the enthalpy-driven nature of these interactions. nih.gov X-ray crystallography provides high-resolution structural data of ligand-receptor complexes, offering a detailed view of the binding pocket and the specific interactions that govern ligand affinity and selectivity. Molecular orbital studies and comparisons with X-ray crystal structures have been used to understand the conformational characteristics of C3-substituted beta-carboline derivatives. researchgate.net

Table 1: Spectroscopic and Analytical Techniques for Beta-Carboline Research

TechniqueApplicationKey Insights
NMR Spectroscopy Structural elucidation, conformational analysis, and ligand-receptor interaction studies. acs.orgacs.orgProvides detailed information on the chemical structure and the environment of atoms within the molecule and upon binding.
X-ray Crystallography Determination of the three-dimensional structure of ligand-receptor complexes. researchgate.netReveals specific binding modes and intermolecular interactions.
Mass Spectrometry (MS) Molecular weight determination and structural characterization. acs.orgConfirms the identity and purity of synthesized compounds.
Capillary Electrophoresis (CE) Separation of stereoisomers and analysis of reaction mixtures. acs.orgUseful for assessing stereoselectivity in the synthesis of chiral beta-carbolines. acs.org
Radioligand Binding Assays Measurement of binding affinity (Ki) of ligands to specific receptors. nih.govQuantifies the potency of a compound for its biological target.

Integration with Bioinformatics and Cheminformatics Databases for Target Identification and Drug Discovery

The integration of experimental data with bioinformatics and cheminformatics databases is a powerful strategy for identifying potential biological targets and advancing drug discovery efforts for compounds like this compound. ontosight.ainih.govmdpi.com Databases such as ChEMBL, PubChem, and the Therapeutic Target Database (TTD) serve as vast repositories of chemical and biological information. ontosight.ainih.govidrblab.net

For example, this compound is listed in the ChEMBL database with the identifier CHEMBL66902, which links it to bioactivity data and relevant literature. ontosight.ai Cheminformatics tools enable the analysis of structure-activity relationships (SAR) within libraries of beta-carbolines, helping to predict the biological targets of novel compounds. nih.govresearchgate.net Computational approaches like structure-based docking and ligand-based similarity screening are employed to virtually screen compound libraries against known protein structures or collections of bioactive molecules, respectively. nih.gov This in silico screening can prioritize compounds for further experimental testing and has been applied to beta-carboline libraries to predict their therapeutic potential. nih.gov

The DrugMAP (Drug/Membrane-Associated Protein) server, while not explicitly mentioned in the context of this compound, represents the type of specialized database that can provide insights into the interactions of small molecules with membrane proteins, a class that includes important drug targets like G-protein coupled receptors (GPCRs) and ion channels.

Table 2: Relevant Bioinformatics and Cheminformatics Databases

DatabaseDescriptionRelevance to this compound
ChEMBL A large, open-access database of bioactive molecules with drug-like properties. ontosight.aiContains entries for this compound (CHEMBL66902), linking it to experimental data. ontosight.ai
PubChem A public repository of information on chemical substances and their biological activities. nih.govProvides comprehensive data on the chemical structure, properties, and identifiers for this compound (CID 4713436). nih.gov
Therapeutic Target Database (TTD) A database providing information about therapeutic targets and the corresponding approved, clinical trial, and investigational drugs. idrblab.netLists various beta-carboline derivatives and their targets, including GABA_A receptors. idrblab.net

Methodologies for High-Throughput Screening of Beta-Carboline Libraries

High-throughput screening (HTS) is a crucial technology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. acs.orgdntb.gov.ua For beta-carboline libraries, various HTS methodologies have been developed and employed to identify compounds with desired pharmacological properties.

A common approach involves cell-based assays that measure a specific cellular response, such as changes in reporter gene expression or cell viability. researchgate.net For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay was used to screen a library of compounds, leading to the identification of beta-carbolines like harmine (B1663883) and harmol (B1672944) as inhibitors of the haspin kinase. nih.gov Similarly, luciferase reporter assays have been used to screen for beta-carboline derivatives that act as antagonists of the androgen receptor. researchgate.net

The synthesis of combinatorial libraries of beta-carbolines, often in microtiter plate format, is a prerequisite for HTS. acs.org These libraries can be generated through various synthetic strategies, and their purity and integrity are typically assessed using methods like HPLC and mass spectrometry. acs.org

Proteomic Approaches to Identify Novel Interacting Proteins with GABA_A Receptors

Proteomic techniques are powerful tools for identifying the proteins that interact with specific biological targets, such as the GABA_A receptor, which is a known target for many beta-carbolines. ontosight.aibiorxiv.orgnih.gov Understanding the protein interaction network of GABA_A receptors can provide insights into their regulation and function, and may reveal novel targets for therapeutic intervention.

One key proteomic approach is immunoprecipitation coupled with mass spectrometry (IP-MS). biorxiv.org This method involves using an antibody to isolate a specific protein (e.g., a GABA_A receptor subunit) from a complex mixture, along with any interacting proteins. These interacting proteins are then identified by mass spectrometry. For example, quantitative IP-MS using stable isotope labeling by amino acids in cell culture (SILAC) has been employed to identify the interactomes of both wild-type and misfolding-prone GABA_A receptor α1 subunits. biorxiv.org This study identified 125 proteins interacting with the wild-type α1 subunit, including chaperones, folding enzymes, and trafficking factors. biorxiv.org

Blue native polyacrylamide gel electrophoresis (BN-PAGE) combined with proteomics has been used to study the composition of different GABA_A receptor subtypes in various brain regions. mdpi.com This approach allows for the separation of intact protein complexes, providing information about the stoichiometry and subunit composition of the native receptors.

These proteomic studies have revealed a complex network of proteins that associate with GABA_A receptors, influencing their biogenesis, trafficking, and synaptic localization. biorxiv.orgmdpi.com While these studies have not specifically investigated the influence of this compound on these interactions, they provide a framework for future research to explore how this and other beta-carbolines might modulate the GABA_A receptor proteome.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-sec-Butoxy-9H-beta-carboline, and what key reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of β-carboline-3-carboxylic acid with sec-butanol. Key steps include activating the carboxylic acid group using coupling agents like carbonyldiimidazole (CDI) in anhydrous DMF, followed by nucleophilic substitution with sec-butanol. Reaction temperature (0–5°C for activation, then heating to 40–60°C) and stoichiometric ratios (1:1.2 acid-to-alcohol) are critical for minimizing side products .
  • Validation : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (e.g., disappearance of carboxylic acid proton at δ 12–13 ppm) confirm successful esterification .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodology :

  • NMR : 1^1H NMR (δ 1.0–1.5 ppm for sec-butyl methyl groups; δ 4.5–5.0 ppm for -OCH2_2- protons). 13^{13}C NMR confirms the ester carbonyl at δ 165–170 ppm .
  • IR : Stretching vibrations at ~1720 cm1^{-1} (ester C=O) and 1250 cm1^{-1} (C-O ester) .
    • Differentiation : Compare with methyl or trifluoroisopropyl esters (e.g., δ shifts in 19^{19}F NMR for fluorinated analogs) .

Q. What preliminary in vitro assays are recommended to assess the neuroprotective potential of this compound?

  • Methodology :

  • Dopaminergic neuron models : Primary mesencephalic cultures exposed to neurotoxins (e.g., MPP+^+) to evaluate protection against apoptosis. Measure tyrosine hydroxylase (TH) activity via immunostaining .
  • Anti-inflammatory assays : Quantify TNF-α and IL-6 suppression in microglial BV-2 cells using ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective Bz/GABAA_A receptor modulation?

  • Methodology :

  • Substitution analysis : Compare binding affinities (Ki_i) of 3-sec-butoxy with 3-carboxylate, 3-trifluoroisopropyl, and 3-methyl esters using radioligand displacement assays (3^3H-flumazenil for Bz receptors) .
  • Molecular docking : Model interactions with GABAA_A α1/γ2 subunits to identify steric and electronic effects of the sec-butoxy group .
    • Data contradiction : If conflicting binding data arise, validate purity via HPLC (>98%) and control for metabolic instability in assay buffers (e.g., ester hydrolysis) .

Q. What strategies resolve discrepancies in reported neuroprotective efficacy between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Assess blood-brain barrier (BBB) penetration using in situ perfusion models. If low bioavailability is observed, consider prodrug strategies (e.g., tert-butyl carbamate protection) .
  • Metabolite screening : LC-MS/MS to identify active/inactive metabolites in plasma and brain homogenates .

Q. How can computational methods guide the design of this compound derivatives with reduced cytotoxicity?

  • Methodology :

  • QSAR modeling : Correlate substituent lipophilicity (logP) and polar surface area (PSA) with IC50_{50} values in HEK293 cytotoxicity assays .
  • Mitochondrial toxicity prediction : Use tools like Mitotox to screen for structural alerts linked to mitochondrial membrane depolarization .

Methodological Best Practices

Q. What experimental controls are critical when evaluating β-carboline derivatives in neuroprotection studies?

  • Negative controls : Include untreated cultures and vehicle-only (e.g., DMSO) groups to rule out solvent effects .
  • Positive controls : Use established neuroprotectants (e.g., 9-Methyl-β-carboline) to benchmark efficacy .
  • Replicates : Perform ≥3 independent experiments with triplicate technical replicates to ensure statistical robustness .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

  • Standardization :

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
  • Batch validation : Consistent melting point (e.g., 239–241°C for analogs) and 1^1H NMR purity checks .

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